N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core. This scaffold is substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 4-(trifluoromethyl)benzamide moiety. Its synthesis likely involves amidation of a thienopyrazole intermediate, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-15-8-6-14(7-9-15)26-18(16-10-29-11-17(16)25-26)24-19(27)12-2-4-13(5-3-12)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPYNODHUFYIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thieno[3,4-c]pyrazole core : Known for its diverse pharmacological properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Often associated with increased metabolic stability and biological activity.
The molecular formula is , with a molecular weight of 385.40 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole moiety can engage in hydrogen bonding and π-π interactions with proteins, modulating their activity. This mechanism is crucial for its potential as an anticancer agent.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds related to thieno[3,4-c]pyrazole derivatives:
- Cell Line Studies : Research indicates that derivatives exhibit significant cytotoxicity against various cancer cell lines:
Anti-inflammatory Activity
The thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory potential. The presence of the methoxy group contributes to enhanced anti-inflammatory effects through modulation of cytokine release and inhibition of inflammatory pathways.
Case Studies
- Study on Multicellular Spheroids : A study identified novel anticancer compounds through screening on multicellular spheroids, highlighting the efficacy of thieno[3,4-c]pyrazole derivatives in complex tumor models .
- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential as effective therapeutic agents .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
Substituent Electronic Effects: The target compound’s 4-methoxyphenyl group improves solubility compared to the 4-methylphenyl group in its brominated analogue . Sulfonyl groups in triazole derivatives (e.g., compounds [7–9]) introduce pronounced electron-withdrawing effects, which may alter reactivity compared to the target compound’s benzamide .
Tautomerism and Stability :
- Triazole derivatives (e.g., compounds [7–9]) exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹, absence of νS-H) . In contrast, the target compound’s benzamide group exhibits a stable carbonyl (νC=O ~1660–1680 cm⁻¹), reducing tautomeric complexity.
Fluorine-Containing Analogues :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization reactions to construct the thieno[3,4-c]pyrazole core, followed by functionalization with methoxyphenyl and trifluoromethylbenzamide groups. Key steps include:
- Cyclization : Use of catalysts like acetic acid under reflux conditions to form the pyrazole ring .
- Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance solubility and reactivity .
- Temperature Control : Reflux (~80–100°C) ensures completion of multi-step reactions while avoiding decomposition .
- Critical Factors : Impurity profiles are sensitive to pH and stoichiometric ratios of intermediates, requiring rigorous HPLC or GC-MS monitoring .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve the thienopyrazole core and substituent positions (e.g., methoxyphenyl, trifluoromethyl) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the trifluoromethyl group .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrothienopyrazole ring system .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step of the trifluoromethylbenzamide moiety?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, which may enhance efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces side reactions during amide bond formation .
Q. How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding vs. off-target effects .
- Dose-Response Curves : Perform EC/IC comparisons under standardized conditions (e.g., serum-free media) to minimize variability .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .
Q. What structure-activity relationship (SAR) insights guide the modification of substituents to enhance target selectivity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target pockets; replacing it with cyano or nitro groups alters potency .
- Methoxyphenyl Position : Para-substitution (vs. ortho/meta) optimizes steric compatibility with enzymatic active sites .
- Thienopyrazole Core : Saturation (dihydro vs. fully aromatic) modulates conformational flexibility, affecting binding kinetics .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the trifluoromethylbenzamide’s electrostatic potential .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-target complex in explicit solvent .
- QSAR Models : Train datasets on analogous thienopyrazoles to predict bioavailability and toxicity profiles .
Q. How does the reactivity of the trifluoromethyl group influence downstream derivatization?
- Methodological Answer :
- Electrophilic Substitution : The -CF group deactivates the benzamide ring, limiting direct halogenation; instead, use directed ortho-metalation .
- Nucleophilic Attack : Fluorine’s electronegativity stabilizes intermediates during hydrolysis or amide exchange reactions .
Q. What are the key challenges in resolving structural ambiguities for this compound using crystallography?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
